molecular formula C7H6N2S B012955 Thieno[3,2-b]pyridin-7-amine CAS No. 104273-32-7

Thieno[3,2-b]pyridin-7-amine

Cat. No.: B012955
CAS No.: 104273-32-7
M. Wt: 150.2 g/mol
InChI Key: CWXZEXZFHGYYCD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thieno[3,2-b]pyridin-7-amine derivatives have been reported to have diverse biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Therefore, the primary targets of this compound are likely to be these kinases and resistance proteins.

Mode of Action

It is believed to interact with its targets (such as pim-1 kinase) and modulate their activity . This modulation can lead to changes in cellular processes, such as cell growth and division, which could explain its reported anticancer activity .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For example, if Pim-1 kinase is a target, then the pathways involving this kinase, such as those related to cell growth and survival, could be affected .

Pharmacokinetics

It has been reported that this compound derivatives can be successfully incorporated into magnetoliposomes, with encapsulation efficiencies higher than 75% . This suggests that these compounds may have good bioavailability when delivered in this way .

Result of Action

The result of this compound’s action is likely to be dependent on its mode of action and the specific targets it interacts with. For example, if it acts as a Pim-1 kinase inhibitor, it could lead to decreased cell growth and survival, which could explain its reported anticancer activity .

Action Environment

The action of this compound could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the stability and efficacy of the compound. Additionally, the presence of other molecules could influence its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavopiridol is synthesized through a multi-step process starting from rohitukine. The synthesis involves several key steps, including hydroboration-oxidation, Swern oxidation, and reduction . The final product is obtained through demethylation using pyridine hydrochloride .

Industrial Production Methods: The industrial production of flavopiridol follows similar synthetic routes but is optimized for higher yields and scalability. The process involves the use of advanced techniques such as recrystallization and catalytic reactions to ensure purity and efficiency .

Biological Activity

Thieno[3,2-b]pyridin-7-amine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activities

This compound and its derivatives have been investigated for various biological activities, including:

  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Antifungal : Activity against dermatophytes and other fungal pathogens.
  • Antiviral : Potential efficacy against viral infections.
  • Anti-inflammatory : Modulation of inflammatory pathways.
  • Insecticidal : Activity against specific insect species.

The compound's structure allows it to interact with multiple biological targets, leading to its diverse pharmacological effects.

The primary mechanism of action involves the inhibition of specific kinases, such as Pim-1 kinase, which plays a crucial role in cell proliferation and survival. By modulating these pathways, this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Key Pathways Affected

  • Cell Growth and Survival : Inhibition of Pim-1 kinase disrupts signaling pathways that promote tumor cell proliferation.
  • Angiogenesis : Inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) reduces blood vessel formation in tumors.
  • Metabolic Pathways : Alteration of metabolic profiles in cancer cells affects their viability and proliferation.

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of this compound derivatives:

  • In Vitro Studies :
    • Compounds such as N-(3-methoxyphenyl)this compound showed significant cytotoxicity against human breast cancer cell lines (e.g., MDA-MB-231) with low GI50 values, indicating high potency .
    • A study reported that certain derivatives reduced cell viability by over 95% in treated cell lines .
  • In Vivo Studies :
    • The use of magnetoliposomes to deliver this compound resulted in enhanced therapeutic efficacy and targeted delivery to tumor sites .

Comparative Activity Table

Compound NameActivity TypeCell Line TestedIC50 (µM)Notes
N-(3-methoxyphenyl)this compoundAntitumorMDA-MB-231<0.05High potency observed
N-(2-methoxyphenyl)this compoundAntitumorMCF-7<0.1Effective against estrogen receptor-positive cells
Thieno[3,2-b]pyridin derivativesAntifungalDermatophytes5Effective against various fungal strains
Thieno[3,2-b]pyridin derivativesAnti-inflammatoryVariousN/AModulates inflammatory cytokines

Case Studies

  • Study on Breast Cancer Cell Lines :
    • A recent study evaluated the effects of thieno[3,2-b]pyridine derivatives on MDA-MB-231 and MCF-7 cells. The findings indicated that compound 1 exhibited significant cytotoxicity at low concentrations over extended exposure times .
  • Magnetoliposome Delivery System :
    • Research highlighted the successful incorporation of thieno[3,2-b]pyridin derivatives into magnetoliposomes for enhanced delivery to tumor cells. This method demonstrated improved therapeutic outcomes compared to free compounds .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties when formulated in drug delivery systems like magnetoliposomes. Encapsulation efficiencies exceeding 75% have been reported, enhancing the bioavailability and targeting capabilities of the compound .

Properties

IUPAC Name

thieno[3,2-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXZEXZFHGYYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CSC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543697
Record name Thieno[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104273-32-7
Record name Thieno[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes thieno[3,2-b]pyridin-7-arylamine derivatives promising candidates for antitumor therapy?

A1: The research highlights the potential of two specific thieno[3,2-b]pyridin-7-arylamine derivatives, N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine (1) and N-(2-methoxy-phenyl)this compound (2), as antitumor agents. These compounds demonstrate potent in vitro antitumor activity, inhibiting the growth of several human tumor cell lines []. Furthermore, the study successfully incorporated these compounds into magnetoliposomes, which are a promising drug delivery system for cancer treatment. The magnetoliposomes showed low GI50 values comparable to the neat compounds, indicating their potential for targeted drug delivery and enhanced therapeutic efficacy [].

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